molecular formula C135H209N41O36 B044619 Neuropeptide Y (13-36) (porcine) CAS No. 113662-54-7

Neuropeptide Y (13-36) (porcine)

Cat. No. B044619
M. Wt: 2982.4 g/mol
InChI Key: HEALDAASUSTTPJ-QGTLAHJGSA-N
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Description

Neuropeptide Y (13-36) (porcine) is a useful organic compound for research related to life sciences . It is an NPY Y2 receptor agonist . The catalog number is T36447 and the CAS number is 113662-54-7 .


Synthesis Analysis

The amino acid sequence of neuropeptide Y, a 36-residue peptide recently isolated from porcine brain, has been determined by using high performance liquid chromatography for separation of its tryptic and chymotryptic fragments and subsequent sequence analysis of the isolated fragments .


Molecular Structure Analysis

The molecular weight of Neuropeptide Y (13-36) (porcine) is 2983 . The formula is C135H209N41O36 . The sequence is PAEDLARYYSALRHYINLITRQRY, with modifications: Tyr-24 = C-terminal amide .


Chemical Reactions Analysis

The amino acid sequence of neuropeptide Y has been found to be: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 .

Scientific Research Applications

  • Memory Enhancement : NPY enhances memory retention and alleviates amnesia in mice, supporting its role as a memory process modulator (Flood, Hernandez, & Morley, 1987).

  • Epilepsy Research : It effectively inhibits potassium-stimulated glutamate release in rat hippocampal slices through Y2 receptors, suggesting a role in epilepsy (Greber, Schwarzer, & Sperk, 1994).

  • Limbic Seizures and Circadian Rhythms : NPY may influence limbic seizures and modulate behaviors like memory and anxiety, as well as circadian rhythms (Baraban, 1998).

  • Drug Discovery and Hypertensive Activity : Fragments and analogues of NPY show hypertensive activity in rats, indicating potential applications in drug discovery and clinical trials (Boublik, Scott, Brown, & Rivier, 1989).

  • Feeding Regulation and Energy Homeostasis : NPY plays a crucial role in the regulation of feeding and energy homeostasis by interacting with neurons in the hypothalamus (Kageyama et al., 2012).

  • Structure and Receptor Binding : Porcine neuropeptide Y shows a stable alpha-helical conformation, similar to avian pancreatic polypeptide (APP), in receptor binding assays (Krstenansky & Buck, 1987).

  • Fluorescent Labelled Analogue Development : Fluorescent labelled analogues of NPY facilitate the characterization of cells expressing NPY receptor subtypes without radioactivity (Ingenhoven & Beck‐Sickinger, 1997).

  • Brain Distribution and Neurotransmitter Role : NPY is abundant in human brain regions like the basal ganglia and amygdala, indicating its importance in motor function control (Adrian et al., 1983).

  • Structure-Activity Relationship with Receptors : NPY has a structure-activity relationship with two different receptors, influencing contractile effects in guinea pig airways and rat colon (Cadieux, T-Benchekroun, Fournier, & St.-Pierre, 1990).

  • Vasopressor Potency in Hypertension : Neuropeptide Y 13-36 has greater vasopressor potency in spontaneously hypertensive rats, which could be relevant in hypertension research (Aguirre, Fuxe, & Agnati, 1990).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)/t68-,69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,105-,106-,107-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEALDAASUSTTPJ-QGTLAHJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H209N41O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2982.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neuropeptide Y (13-36) (porcine)

Citations

For This Compound
6
Citations
R Ando, S Kawakami, T Bungo, A Ohgushi… - European journal of …, 2001 - Elsevier
Neuropeptide Y is one of the most potent neuropeptides known to induce feeding in animals, and has been suggested to be a physiological signal for food intake. It has been also …
Number of citations: 79 www.sciencedirect.com
DE Mullins, M Guzzi, L Xia, EM Parker - European journal of pharmacology, 2000 - Elsevier
Neuropeptide Y has potent appetite stimulating effects which are mediated by hypothalamic receptors believed to be of the neuropeptide YY 1 and/or neuropeptide YY 5 subtype. In …
Number of citations: 58 www.sciencedirect.com
R Ziemek, A Brennauer, E Schneider, C Cabrele… - European journal of …, 2006 - Elsevier
With respect to the discovery and characterization of neuropeptide Y 2 receptor ligands as pharmacological tools or potential drugs, fluorescence- and luminescence-based assays …
Number of citations: 47 www.sciencedirect.com
K Ensing, T de Boer, N Schreuder… - … of Chromatography B …, 1999 - Elsevier
This paper describes the development of an analytical method for the separation and identification of neuropeptide Y (NPY) and two important NPY fragments by capillary …
Number of citations: 13 www.sciencedirect.com
C Dockendorff, PW Faloon, M Yu, W Youngsaye… - pstorage-acs-6854636.s3 …
General Details. All reagents and solvents were purchased from commercial vendors and used as received. NMR spectra were recorded on a Bruker 300 MHz or Varian UNITY INOVA …
SA Tucci, L Kobelis, TC Kirkham - researchgate.net
Sonia Tucci is a Lecturer in Behavioral Neuroscience and Tim Kirkham is a Professor of Biopsychology, both at the University of Liverpool. Their research interests currently center on …
Number of citations: 2 www.researchgate.net

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